1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring substituted with benzyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of intermediate compounds, followed by cyclization and purification steps to obtain the final product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole compounds .
Scientific Research Applications
1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
- 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Uniqueness: 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups on the pyrazole ring enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-benzyl-5-phenylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)15-11-16(14-9-5-2-6-10-14)19(18-15)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDIRFYRRXSRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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